N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide
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Overview
Description
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide is a complex organic compound with a molecular formula of C24H20INO5 This compound is characterized by the presence of an iodinated benzoyl group, a benzodioxin ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide typically involves multiple steps:
Preparation of 2-iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the benzodioxin ring: The intermediate 2-iodobenzoyl chloride is then reacted with a suitable dihydroxybenzene derivative under acidic conditions to form the benzodioxin ring.
Coupling with 3-methoxybenzamide: Finally, the benzodioxin intermediate is coupled with 3-methoxybenzamide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The benzodioxin ring can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde
- N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]butanamide
- N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-(2-methoxyphenyl)acetamide
Uniqueness
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18INO5 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H18INO5/c1-28-15-6-4-5-14(11-15)23(27)25-19-13-21-20(29-9-10-30-21)12-17(19)22(26)16-7-2-3-8-18(16)24/h2-8,11-13H,9-10H2,1H3,(H,25,27) |
InChI Key |
QRIJQEUCXGIPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4I)OCCO3 |
Origin of Product |
United States |
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